2,6-Difluoro-4-formylbenzonitrile

Lipophilicity Drug Design Physicochemical Properties

This versatile building block (C₈H₃F₂NO, 167.11 g/mol, LogP 1.3) features an orthogonal aldehyde and nitrile, enabling precise, stepwise functionalization. Its unique electronic profile ensures regioselective SNAr for high-yield, pure syntheses—a key advantage over analogs. Ideal for cost-effective kinase inhibitor development with high reduction yields (98%).

Molecular Formula C8H3F2NO
Molecular Weight 167.11 g/mol
CAS No. 433939-88-9
Cat. No. B1323420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-formylbenzonitrile
CAS433939-88-9
Molecular FormulaC8H3F2NO
Molecular Weight167.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)F)C=O
InChIInChI=1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H
InChIKeyTUOLCSUKMUVDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-formylbenzonitrile (CAS 433939-88-9) Procurement-Relevant Chemical Profile


2,6-Difluoro-4-formylbenzonitrile (also known as 4-cyano-3,5-difluorobenzaldehyde) is a polyfunctional aromatic building block with a molecular formula of C₈H₃F₂NO and a molecular weight of 167.11 g/mol [1]. Its structure features a central benzene ring substituted with two electron-withdrawing fluorine atoms ortho to a nitrile group, and a reactive formyl moiety at the para-position. This combination of functional groups imparts a unique electronic profile, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where it enables controlled, stepwise functionalization .

Why 2,6-Difluoro-4-formylbenzonitrile Cannot Be Replaced by Simple Analogs


Generic substitution with structurally similar benzonitriles—such as 2,6-difluorobenzonitrile (lacking the aldehyde), 4-formylbenzonitrile (lacking fluorine), or 3,5-difluoro-4-formylbenzonitrile (regioisomer)—fundamentally alters reaction outcomes due to the compound's precisely orchestrated electronic landscape. The orthogonal arrangement of the strongly electron-withdrawing nitrile and two ortho-fluorines synergistically polarizes the aromatic ring, tuning the electrophilicity of the formyl group and dictating regioselectivity in nucleophilic aromatic substitutions [1]. This distinct electronic signature, quantified by its LogP of 1.3 [2], cannot be replicated by any single substitution pattern, making direct interchange with close analogs a source of reduced yield, lower purity, or complete synthetic failure [3].

Quantitative Differentiation of 2,6-Difluoro-4-formylbenzonitrile vs. Key Comparators


Lipophilicity Profile: LogP Comparison with De-Fluorinated and De-Formylated Analogs

The computed LogP (octanol-water partition coefficient) of 2,6-difluoro-4-formylbenzonitrile is 1.3, which represents an intermediate lipophilicity compared to its two closest single-functionality analogs. Specifically, 2,6-difluorobenzonitrile (lacking the formyl group) has a reported LogP of approximately 1.84-1.9, while 4-formylbenzonitrile (lacking fluorine) has a LogP of 1.19-1.30. [1][2][3] This quantitative difference indicates that the target compound's lipophilicity is not simply additive; rather, the simultaneous presence of both electron-withdrawing groups moderates its hydrophobic character. [4]

Lipophilicity Drug Design Physicochemical Properties

Melting Point Differentiation from Regioisomer 3,5-Difluoro-4-formylbenzonitrile

2,6-Difluoro-4-formylbenzonitrile exhibits a melting point range of 48-50°C, which is significantly lower than the 97-101°C melting point of its regioisomer, 3,5-difluoro-4-formylbenzonitrile (CAS 467442-15-5). This 47-53°C difference in melting point is a direct consequence of the altered crystal packing induced by the ortho-fluorine substitution pattern versus the meta-fluorine arrangement.

Purification Solid-State Properties Regioisomer

Synthetic Efficiency in Formyl Reduction: Yield Advantage over Class Average

In a reported procedure, 2,6-difluoro-4-formylbenzonitrile was reduced using sodium borohydride in methanol to yield the corresponding benzyl alcohol derivative in 98% yield. This high yield is notably superior to the 77% yield reported for the analogous reduction of 3,5-difluoro-4-formylbenzonitrile under similar conditions. While not a perfectly controlled head-to-head comparison, this cross-study data suggests that the ortho-fluorine pattern in the target compound may favorably influence the rate and completeness of carbonyl reduction, potentially due to reduced steric hindrance at the para-formyl site.

Synthetic Methodology Yield Optimization Reduction

Optimal Scientific and Procurement Use Cases for 2,6-Difluoro-4-formylbenzonitrile


Medicinal Chemistry: Late-Stage Functionalization of Kinase Inhibitor Scaffolds

Due to its balanced LogP and the orthogonally reactive aldehyde and nitrile groups, 2,6-difluoro-4-formylbenzonitrile is ideally suited for introducing a fluorinated aryl motif into ATP-competitive kinase inhibitors. The aldehyde can be used in reductive amination reactions to attach a variety of amine-containing pharmacophores, while the nitrile can later be hydrolyzed to a carboxylic acid for improved solubility or converted to a tetrazole as a bioisostere. [1]

Agrochemical Discovery: Synthesis of Fluorinated Heterocyclic Pesticides

The high yield observed in the reduction of its formyl group (98%) makes this compound a cost-effective starting material for building di-fluorinated benzyl alcohol intermediates, which are key precursors to oxime carbamates and pyrethroid analogs. Its unique electronic profile also enhances the metabolic stability of the final agrochemicals. [2]

Materials Science: Precursor for Fluorinated Covalent Organic Frameworks (COFs)

The ability to cleanly reduce the formyl group to a hydroxymethyl moiety (as evidenced by the 98% yield) provides a pathway to generate a di-fluorinated benzyl alcohol building block. This intermediate can be further functionalized to create linkers for COFs, where the fluorine atoms can modulate framework porosity and hydrophobicity. [3]

Process Chemistry: Demonstration of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The ortho-fluorines are activated toward SNAr by the adjacent nitrile group, but the para-formyl group can direct substitution to the 3- or 5-positions. This well-defined regioselectivity, a direct consequence of the electronic structure quantified earlier, allows process chemists to reliably install a single nucleophile (e.g., an amine or alkoxide) without generating complex regioisomeric mixtures, simplifying purification and improving yield. [1][4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-4-formylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.